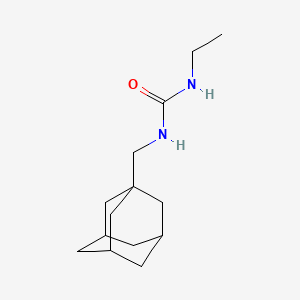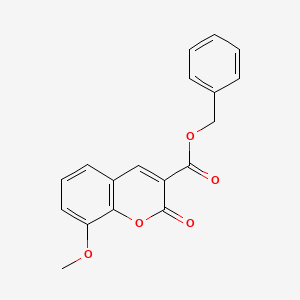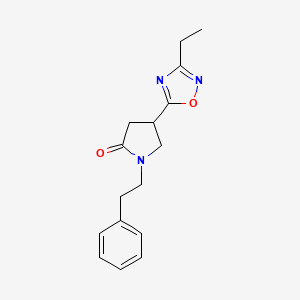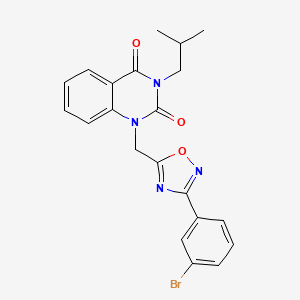![molecular formula C14H16N2O2 B2489732 1-{[(1,3-Benzoxazol-2-yl)amino]methyl}cyclohex-2-en-1-ol CAS No. 2379978-75-1](/img/structure/B2489732.png)
1-{[(1,3-Benzoxazol-2-yl)amino]methyl}cyclohex-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(1,3-Benzoxazol-2-yl)amino]methyl}cyclohex-2-en-1-ol is a complex organic compound that features a benzoxazole moiety linked to a cyclohexenol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(1,3-Benzoxazol-2-yl)amino]methyl}cyclohex-2-en-1-ol typically involves the condensation of 2-aminophenol with aldehydes to form benzoxazole derivatives . This reaction can be catalyzed by various agents, including pent-ethylene diammonium pentachloro bismuth under solvent-free conditions . The reaction conditions are generally mild, often carried out at room temperature, making the process efficient and environmentally friendly.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{[(1,3-Benzoxazol-2-yl)amino]methyl}cyclohex-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The benzoxazole moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzoxazole ketones, while reduction could produce benzoxazole alcohols.
Applications De Recherche Scientifique
1-{[(1,3-Benzoxazol-2-yl)amino]methyl}cyclohex-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-{[(1,3-Benzoxazol-2-yl)amino]methyl}cyclohex-2-en-1-ol exerts its effects involves its interaction with specific molecular targets. The benzoxazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. This interaction can lead to a range of biological effects, including antimicrobial and anti-inflammatory activities .
Comparaison Avec Des Composés Similaires
- 5-Amino-2-(1,3-benzoxazol-2-yl)phenol
- 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine hydrochloride
Comparison: While other benzoxazole derivatives may share some biological activities, the specific structure of this compound allows for unique interactions and effects .
Propriétés
IUPAC Name |
1-[(1,3-benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-14(8-4-1-5-9-14)10-15-13-16-11-6-2-3-7-12(11)18-13/h2-4,6-8,17H,1,5,9-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNPUMPQBFIUTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC2=NC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine](/img/structure/B2489650.png)

![2-[6-(4-fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2489653.png)



![N'-(3-chloro-4-methylphenyl)-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]ethanediamide](/img/structure/B2489662.png)
![6-methyl-2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2489663.png)
![N-[(2-Chlorophenyl)-(4-methylphenyl)methyl]acetamide](/img/structure/B2489664.png)
![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2,4-dimethylbenzamide](/img/structure/B2489665.png)

![3-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2489668.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2489670.png)

